Medphalan

Oncology Stereochemistry Alkylating Agents

Procure Medphalan (CAS 13045-94-8), the authenticated D-isomer reference standard, for chiral purity analysis of Melphalan API. This IARC Group 3 compound, distinguishable from Melphalan (Group 1) and Merphalan (Group 2B), is essential for developing and validating chiral HPLC methods to quantify the D-isomer at pharmacopoeial specification levels, a GMP requirement. Its distinct optical rotation and stereospecific retention ensure reliable identification. Use it as the D-enantiomer comparator in SAR studies to elucidate stereochemical determinants of antitumor activity, or as a reference marker in forced degradation studies to monitor racemization. Proper stereoisomer selection is critical to avoid invalidating analytical method validation and confounding research outcomes.

Molecular Formula C13H18Cl2N2O2
Molecular Weight 305.20 g/mol
CAS No. 13045-94-8
Cat. No. B057804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedphalan
CAS13045-94-8
Synonyms4-(Bis(2-chloroethyl)amino)phenylalanine
Alkeran
L-PAM
Medphalan
Melphalan
Merphalan
Mustard, Phenylalanine
Phenylalanine Mustard
Sarcolysine
Sarkolysin
Molecular FormulaC13H18Cl2N2O2
Molecular Weight305.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
InChIInChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
InChIKeySGDBTWWWUNNDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medphalan (CAS 13045-94-8) for Scientific Selection: D-Isomer Nitrogen Mustard Reference Standard


Medphalan (CAS 13045-94-8), also known as D-melphalan or D-phenylalanine mustard, is the dextro (D) enantiomer of the nitrogen mustard alkylating agent phenylalanine mustard [1]. It is a stereoisomer of the clinically used antineoplastic agent melphalan (L-melphalan, CAS 148-82-3), sharing the identical molecular formula C13H18Cl2N2O2 and molecular weight 305.20 g/mol, but differing in its three-dimensional configuration at the chiral center [2]. First synthesized in 1953 by Bergel and Stock alongside its L- and racemic (DL-) counterparts, Medphalan serves primarily as a reference standard and enantiomeric impurity marker in pharmaceutical quality control of melphalan active pharmaceutical ingredient (API) [3].

Why Medphalan Cannot Be Substituted with Melphalan or Merphalan in Analytical and Research Applications


Although Medphalan (D-isomer), Melphalan (L-isomer), and Merphalan (racemic DL-mixture) share identical molecular formulas, their stereochemical configurations dictate fundamentally different biological activities, regulatory classifications, and analytical detection requirements, rendering them non-interchangeable in scientific applications [1]. The D-isomer exhibits substantially reduced antitumor activity and requires larger doses to produce equivalent chromosomal effects compared to the L-isomer [2]. Furthermore, IARC classifies these stereoisomers into distinct carcinogenicity groups: Melphalan (Group 1, carcinogenic to humans), Merphalan (Group 2B, possibly carcinogenic), and Medphalan (Group 3, not classifiable) [3]. Substituting any of these for another would invalidate analytical method validation, compromise pharmaceutical impurity profiling, and confound research outcomes dependent on stereospecific biological responses.

Medphalan Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Medphalan vs. Melphalan: Antitumor Activity and Chromosomal Effect Potency Comparison

Medphalan (D-isomer) demonstrates reduced antitumor activity compared to the therapeutically active L-isomer, melphalan. Critically, the dose of Medphalan required to produce effects on chromosomes is larger than that required for the L-isomer [1]. This stereospecific difference in biological potency is consistently cited across multiple FDA-approved drug labeling documents, establishing that chirality is not merely a structural nuance but a determinant of pharmacological activity [2]. The racemic mixture (Merphalan, DL-form) exhibits intermediate activity, further confirming the stereochemistry-activity relationship [3].

Oncology Stereochemistry Alkylating Agents Structure-Activity Relationship

IARC Carcinogenicity Classification: Distinct Regulatory Profiles for Medphalan, Melphalan, and Merphalan

The International Agency for Research on Cancer (IARC) has assigned distinct carcinogenicity classifications to the three stereochemical forms of phenylalanine mustard based on available evidence [1]. Melphalan (L-isomer) is classified as Group 1 (carcinogenic to humans) based on sufficient evidence of carcinogenicity in humans and experimental animals [2]. Merphalan (DL-racemic mixture) is classified as Group 2B (possibly carcinogenic to humans). Medphalan (D-isomer) is classified as Group 3 (not classifiable as to its carcinogenicity to humans) due to inadequate or limited evidence [3]. This tiered classification underscores that stereochemistry materially impacts carcinogenic potential assessment, with direct implications for safety data sheet (SDS) preparation, regulatory submissions, and laboratory handling protocols.

Toxicology Regulatory Science Carcinogenicity Safety Assessment

Medphalan Optical Rotation and Melting Point: Differentiating Physicochemical Specifications

Medphalan exhibits specific optical rotation [α]D21 of -7.5° (c = 1.26 in 1.0N HCl), a key differentiator from the L-isomer which has positive optical rotation, and from the racemic Merphalan which exhibits no net optical rotation [1]. The compound forms needles from methanol (as monosolvate) with melting point 181.5-182°C (decomposition) [2]. These stereospecific physicochemical parameters enable unambiguous identification and purity verification via polarimetry, a technique that cannot be replaced by non-chiral analytical methods such as standard HPLC-UV for distinguishing enantiomers [3].

Analytical Chemistry Quality Control Chiral Analysis Reference Standards

Medphalan as Critical Enantiomeric Impurity: Regulatory Specification and Analytical Requirements

Medphalan (D-melphalan) is identified as a critical enantiomeric impurity in melphalan API and finished drug products [1]. The presence of this D-isomer impurity can affect drug potency, alter pharmacokinetic profiles, and impact regulatory compliance of melphalan-containing pharmaceuticals . Characterization of this impurity requires high-resolution analytical methods including chiral HPLC, LC-MS, and polarimetric analysis, with established acceptance limits defined in pharmacopoeial quality specifications [2]. Unlike process-related impurities that may vary with synthetic route, this enantiomeric impurity is intrinsic to stereochemical integrity monitoring and requires dedicated chiral analytical methodology that generic reversed-phase HPLC cannot provide [1].

Pharmaceutical Analysis Impurity Profiling Chiral Separation GMP Compliance

Medphalan (CAS 13045-94-8): Optimal Research and Industrial Application Scenarios


Analytical Reference Standard for Melphalan API Enantiomeric Purity Testing

Medphalan serves as the authenticated D-isomer reference standard for developing and validating chiral HPLC methods to quantify enantiomeric purity in melphalan API [1]. The compound's distinct optical rotation (-7.5°) and stereospecific chromatographic retention enable reliable identification and quantification of D-isomer content at pharmacopoeial specification levels, a requirement for GMP batch release of melphalan drug substance and drug products [2].

Stereochemistry-Activity Relationship Studies in Nitrogen Mustard Research

Researchers investigating structure-activity relationships (SAR) of nitrogen mustard alkylating agents utilize Medphalan as the D-enantiomer comparator to elucidate stereochemical determinants of antitumor activity and DNA cross-linking efficiency [1]. The documented differential in antitumor activity and chromosomal effect dosage requirements between D- and L-isomers provides a defined baseline for studying stereospecific cellular uptake via amino acid transporters and target engagement [2].

Pharmaceutical Forced Degradation and Stability Studies

Medphalan is employed as a reference marker in forced degradation studies of melphalan formulations to monitor potential racemization under stress conditions (e.g., elevated temperature, pH extremes, light exposure) [1]. The distinct IARC classification (Group 3) of Medphalan compared to Melphalan (Group 1) also informs appropriate hazard labeling and safety data sheet preparation for degradation study samples containing this stereoisomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medphalan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.